![molecular formula C18H21N3O4 B5462130 N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide](/img/structure/B5462130.png)
N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as EFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFP is a piperazine derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but studies have shown that it interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway. This pathway plays a critical role in regulating cell growth and survival, and N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell growth and proliferation, and modulation of cellular signaling pathways. These effects make N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide a promising candidate for further research in various fields, including cancer treatment and drug development.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide for lab experiments is its high purity and yield, making it a reliable and consistent compound for research. However, one of the limitations of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, including further studies on its anti-cancer properties and potential applications in drug development. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide are needed to better understand its potential therapeutic uses. Finally, research on the synthesis of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide derivatives with improved solubility and bioavailability could lead to the development of more effective treatments.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves the reaction of 2-furoic acid with 2-ethoxyaniline to form 2-ethoxyphenyl-2-furoate. This intermediate compound is then reacted with piperazine to form N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The synthesis of N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been optimized to achieve high yields and purity, making it a viable option for further research.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied extensively for its potential applications in various fields. One of the primary areas of research has been its use as a potential anti-cancer agent. Studies have shown that N-(2-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has the ability to induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-15-7-4-3-6-14(15)19-18(23)21-11-9-20(10-12-21)17(22)16-8-5-13-25-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEORGXCMYJCOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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